1H-Indole-1-carboxylic acid, 2-borono-5-hydroxy-, 1-(1,1-dimethylethyl) ester 1H-Indole-1-carboxylic acid, 2-borono-5-hydroxy-, 1-(1,1-dimethylethyl) ester
Brand Name: Vulcanchem
CAS No.: 1004552-89-9
VCID: VC8171648
InChI: InChI=1S/C13H16BNO5/c1-13(2,3)20-12(17)15-10-5-4-9(16)6-8(10)7-11(15)14(18)19/h4-7,16,18-19H,1-3H3
SMILES: B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)O)(O)O
Molecular Formula: C13H16BNO5
Molecular Weight: 277.08 g/mol

1H-Indole-1-carboxylic acid, 2-borono-5-hydroxy-, 1-(1,1-dimethylethyl) ester

CAS No.: 1004552-89-9

Cat. No.: VC8171648

Molecular Formula: C13H16BNO5

Molecular Weight: 277.08 g/mol

* For research use only. Not for human or veterinary use.

1H-Indole-1-carboxylic acid, 2-borono-5-hydroxy-, 1-(1,1-dimethylethyl) ester - 1004552-89-9

Specification

CAS No. 1004552-89-9
Molecular Formula C13H16BNO5
Molecular Weight 277.08 g/mol
IUPAC Name [5-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid
Standard InChI InChI=1S/C13H16BNO5/c1-13(2,3)20-12(17)15-10-5-4-9(16)6-8(10)7-11(15)14(18)19/h4-7,16,18-19H,1-3H3
Standard InChI Key QVJPPNLAVGTFBS-UHFFFAOYSA-N
SMILES B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)O)(O)O
Canonical SMILES B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)O)(O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1H-indole backbone substituted at three critical positions:

  • Position 1: A Boc-protected carboxylic acid group (tert-butoxycarbonyl ester)

  • Position 2: A boronic acid moiety (-B(OH)₂)

  • Position 5: A hydroxyl group (-OH)

This arrangement is encapsulated in the SMILES notation:
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)O)(O)O . The tert-butyl ester enhances solubility in organic solvents, while the boronic acid group facilitates participation in palladium-catalyzed coupling reactions .

Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC₁₃H₁₆BNO₅
Molecular Weight277.08 g/mol
Hydrogen Bond Donors3
Hydrogen Bond Acceptors5
Rotatable Bond Count4

The compound’s logP value (estimated partition coefficient) remains uncharacterized, though the presence of polar boronic acid and hydroxyl groups suggests moderate hydrophilicity .

Synthesis and Reaction Pathways

Reaction Optimization Challenges

  • Boc Group Stability: The tert-butoxycarbonyl group may undergo cleavage under strongly acidic or basic conditions, necessitating pH-controlled reaction environments .

  • Boronic Acid Reactivity: Susceptibility to protodeboronation requires inert atmospheres (e.g., nitrogen) and anhydrous solvents .

Applications in Pharmaceutical Chemistry

Role in Suzuki-Miyaura Cross-Coupling

The boronic acid moiety enables carbon-carbon bond formation with aryl halides, making the compound valuable for constructing biaryl structures prevalent in kinase inhibitors and anticancer agents . For example:

Ar-B(OH)2+Ar’-XPd catalystAr-Ar’\text{Ar-B(OH)}_2 + \text{Ar'-X} \xrightarrow{\text{Pd catalyst}} \text{Ar-Ar'}

Future Research Directions

Structural Modifications

  • Boc Group Replacement: Investigating alternative protecting groups (e.g., Fmoc) to enhance stability.

  • Positional Isomerism: Synthesizing 3-borono-6-hydroxy derivatives to compare bioactivity.

Computational Modeling

Molecular dynamics simulations could predict binding affinities for SARS-CoV-2 main protease (Mpro), leveraging the boronic acid’s nucleophilic trapping capability .

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